An In-depth Technical Guide to 4-Bromo-2-ethylphenol (CAS: 18980-21-7)
An In-depth Technical Guide to 4-Bromo-2-ethylphenol (CAS: 18980-21-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-ethylphenol is a substituted phenolic compound that serves as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and specialty chemical industries. Its unique structural arrangement, featuring a bromine atom at the para-position and an ethyl group at the ortho-position to the hydroxyl group, imparts specific reactivity that makes it a valuable building block for more complex molecules. This guide provides a comprehensive overview of 4-Bromo-2-ethylphenol, covering its physicochemical properties, synthesis, analytical characterization, safety considerations, and applications in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. The properties of 4-Bromo-2-ethylphenol are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 18980-21-7 | [1] |
| Molecular Formula | C₈H₉BrO | [2][3] |
| Molecular Weight | 201.06 g/mol | [2][3] |
| Appearance | Solid | [4] |
| IUPAC Name | 4-bromo-2-ethylphenol | [2] |
| Synonyms | Phenol, 4-bromo-2-ethyl- | [1] |
| Melting Point | Not widely reported | |
| Boiling Point | Not widely reported | |
| Solubility | Soluble in organic solvents |
Synthesis of 4-Bromo-2-ethylphenol
The synthesis of 4-Bromo-2-ethylphenol is typically achieved through the electrophilic bromination of 2-ethylphenol. The hydroxyl and ethyl groups on the aromatic ring are ortho, para-directing. Since the para-position to the powerful activating hydroxyl group is unsubstituted, it is the most likely site for bromination.
Reaction Principle
The lone pairs on the oxygen of the hydroxyl group of 2-ethylphenol increase the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. The bromine molecule (Br₂) or another brominating agent acts as the electrophile. The reaction proceeds via a standard electrophilic aromatic substitution mechanism.
Experimental Protocol: Electrophilic Bromination of 2-Ethylphenol
This protocol is a representative procedure based on established methods for the bromination of phenols.[5][6] Optimization may be required to achieve the desired yield and purity.
Materials:
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2-Ethylphenol
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Bromine (Br₂) or N-Bromosuccinimide (NBS)
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Dichloromethane (CH₂Cl₂) or another suitable inert solvent
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Sodium thiosulfate solution (aqueous)
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Sodium bicarbonate solution (aqueous)
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethylphenol (1 equivalent) in dichloromethane. Cool the flask in an ice bath to 0-5 °C.
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Addition of Brominating Agent: While stirring vigorously, add a solution of bromine (1 equivalent) in dichloromethane dropwise to the reaction mixture using a dropping funnel. The addition should be slow to control the reaction temperature and minimize side product formation. Alternatively, N-bromosuccinimide (1 equivalent) can be added portion-wise.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter off the drying agent.
-
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-Bromo-2-ethylphenol.
Causality Behind Experimental Choices:
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Low Temperature: The reaction is performed at low temperatures to control the exothermicity of the bromination and to improve the regioselectivity, minimizing the formation of di- and tri-brominated byproducts.[5]
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Inert Solvent: Dichloromethane is a common choice as it is inert under the reaction conditions and facilitates easy work-up.
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Quenching and Washing: The sodium thiosulfate quench is essential for safety to remove excess bromine. The bicarbonate wash removes acidic byproducts like HBr, and the brine wash helps to remove water from the organic layer.
Caption: Synthetic utility of 4-Bromo-2-ethylphenol in drug development.
Conclusion
4-Bromo-2-ethylphenol is a key chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis from 2-ethylphenol and the versatile reactivity of its functional groups make it a valuable building block for the creation of novel and complex molecules. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.
References
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The intermediates in the interaction of phenols with N-bromosuccinimide - ResearchGate. (URL: [Link])
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(PDF) (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol - ResearchGate. (URL: [Link])
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Regioselective bromination of fused heterocyclic N-oxides - PubMed - NIH. (URL: [Link])
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A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis - CECRI, Karaikudi. (URL: [Link])
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Regioselective Synthesis of Brominated Phenols - ChemistryViews. (URL: [Link])
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Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry - YouTube. (URL: [Link])
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Bromination of Phenols (video) | Khan Academy. (URL: [Link])
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Bromination of Phenols by Means of Bromide-Bromate Solution - ResearchGate. (URL: [Link])
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